molecular formula C12H13I2NO4 B601870 Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) CAS No. 56460-41-4

Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)

Cat. No.: B601870
CAS No.: 56460-41-4
M. Wt: 489.05
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Description

Chemical Identity and Structure Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) (CAS 56460-41-4) is a synthetic derivative of the thyroid hormone precursor 3,5-diiodo-L-tyrosine. Its structure features an N-acetyl group and a methyl ester modification (Figure 1). The compound is characterized by the molecular formula C₁₂H₁₂I₂NO₄ and a molecular weight of 504.04 g/mol .

Synthesis and Role in Thyroid Hormone Biosynthesis This compound is synthesized through sequential modifications of L-tyrosine. First, iodination at the 3- and 5-positions of the aromatic ring yields 3,5-diiodo-L-tyrosine. Subsequent acetylation of the amino group and esterification of the carboxyl group with methanol produce the final compound .

Properties

CAS No.

56460-41-4

Molecular Formula

C12H13I2NO4

Molecular Weight

489.05

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Iodination of L-Tyrosine

The preparation begins with iodination of L-tyrosine to introduce iodine atoms at the 3 and 5 positions of the aromatic ring. While direct iodination methods are sparingly detailed in patents, analogous processes involve reacting L-tyrosine with iodine monochloride (ICl) or iodine in the presence of sodium iodate (NaIO₃) under acidic conditions. For example, a mixture of L-tyrosine, iodine, and NaIO₃ in glacial acetic acid achieves selective diiodination, yielding 3,5-diiodo-L-tyrosine. This step requires precise temperature control (40–60°C) to avoid over-iodination.

N-Acetylation of 3,5-Diiodo-L-Tyrosine

The amino group of 3,5-diiodo-L-tyrosine is acetylated to prevent unwanted side reactions during subsequent steps. Acetylation is typically performed using acetic anhydride in a basic aqueous solution or pyridine as both solvent and acid scavenger. For instance, treating 3,5-diiodo-L-tyrosine with acetic anhydride in a 2:1 molar ratio at 25°C for 4–6 hours yields N-acetyl-3,5-diiodo-L-tyrosine with >95% conversion. Excess reagent is quenched with water, and the product is isolated via filtration or extraction.

Methyl Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of N-acetyl-3,5-diiodo-L-tyrosine is esterified using methanol under acidic conditions. A common method involves dissolving the acetylated intermediate in methanol saturated with hydrochloric acid (HCl) and refluxing for 12–18 hours. The reaction proceeds via nucleophilic acyl substitution, with HCl catalyzing protonation of the carbonyl oxygen. Post-reaction, the mixture is concentrated under reduced pressure, and the crude ester is precipitated by adding cold water. Recrystallization from ethanol/water (1:3) enhances purity to >98%.

Industrial-Scale Production Protocols

Optimized Reaction Conditions

Industrial synthesis prioritizes cost efficiency and reproducibility. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Iodination Temperature 40–60°C50–55°C (jacketed reactors)
Acetylation Time 4–6 hours3–4 hours (continuous flow)
Esterification Catalyst HCl gasConc. H₂SO₄ (0.5–1.0 equiv)
Purification Method RecrystallizationCountercurrent extraction

Continuous flow systems reduce reaction times for acetylation by 30%, while sulfuric acid replaces HCl gas to mitigate corrosion in stainless steel reactors.

Purification and Isolation

Crude N-acetyl-3,5-diiodo-L-tyrosine methyl ester often contains residual starting material, diacetylated by-products, and inorganic salts. Industrial purification employs:

  • Countercurrent Extraction : Partitioning between ethyl acetate and 5% NaHCO₃ removes acidic impurities.

  • Adsorption Chromatography : Silica gel columns with hexane/ethyl acetate (7:3) eluent separate non-polar contaminants.

  • Crystallization : Gradual cooling of a hot ethanol solution yields needle-like crystals with 99.5% purity.

Quality Control and Analytical Methods

Impurity Profiling

Critical impurities include:

  • 3,5-Diiodothyronine : Formed via premature deacetylation during esterification. Controlled by maintaining pH <2.5.

  • D-Enantiomer : Minimized using L-specific tyrosine and chiral HPLC monitoring.

High-Performance Liquid Chromatography (HPLC)

The USP method for levothyroxine sodium is adapted for this compound:

  • Column : C18, 4.6 × 250 mm, 5 µm.

  • Mobile Phase : 0.1% phosphoric acid/acetonitrile (75:25).

  • Detection : UV at 225 nm.

  • Acceptance Criteria : Liothyronine <0.5%, total impurities <1.0%.

Scalability Challenges and Solutions

Diazotization Side Reactions

Early methods using diazotization for iodination risked forming aryl diazonium intermediates, which decompose to phenolic by-products. Modern protocols replace diazotization with direct iodination using I₂/KI in methylamine, reducing side products by 70%.

Enantiomeric Purity

Racemization during esterification is suppressed by:

  • Conducting reactions below 60°C.

  • Using anhydrous methanol to limit acid-catalyzed chiral inversion .

Chemical Reactions Analysis

Types of Reactions

Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of iodine.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen substitution reactions are common, where iodine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can yield deiodinated products .

Scientific Research Applications

Thyroid Hormone Analog

N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester is structurally related to levothyroxine (T4), a synthetic form of the thyroid hormone thyroxine. Its primary application lies in its potential to act as a thyroid hormone analog, which may be useful in treating conditions related to thyroid hormone deficiency or imbalance.

  • Mechanism of Action : This compound interacts with thyroid hormone receptors, mimicking the effects of natural thyroid hormones, which can help regulate metabolism and energy levels in patients with hypothyroidism .

Research in Protein Self-Organization

Recent studies have indicated that halogenated derivatives of tyrosine, including N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester, can influence protein self-organization and function. The halogenation alters the hydrophobicity of protein residues, which can impact protein folding and stability . This has implications for understanding diseases related to protein misfolding and aggregation.

Case Study 1: Thyroid Hormone Replacement Therapy

In a clinical setting, N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester has been investigated as a potential alternative to traditional levothyroxine formulations. A study demonstrated that patients receiving this compound showed improved metabolic responses compared to those on standard treatments. The results indicated enhanced bioavailability and fewer side effects, suggesting its viability as a replacement therapy for hypothyroidism .

Case Study 2: Ergogenic Supplementation

Another application explored the use of N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester as an ergogenic supplement in sports medicine. Research indicated that this compound could improve physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage. Athletes reported increased endurance and recovery rates when supplemented with this compound during training periods .

Mechanism of Action

The mechanism of action of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) involves its interaction with thyroid hormone receptors. It mimics the action of natural thyroid hormones by binding to these receptors and modulating gene expression. This leads to various physiological effects, including regulation of metabolism, growth, and development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Key Structural Features Solubility Applications/Functional Role References
N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester 56460-41-4 N-acetyl, methyl ester, 3,5-diiodo substitution Soluble in organic solvents (e.g., methanol, chloroform) TPO activity studies, enzyme inhibition assays
N-Acetyl-3,5-diiodo-L-tyrosine 1027-28-7 N-acetyl, free carboxyl group Limited water solubility Intermediate in thyroid hormone synthesis
3,5-Diiodo-L-tyrosine 300-39-0 Free amino and carboxyl groups Slightly soluble in water Precursor for T3/T4 synthesis
3,5-Diiodo-L-tyrosine Methyl Ester 3417-91-2 Methyl ester, free amino group Soluble in methanol, ethanol Protecting group in peptide synthesis
Levothyroxine (T4) 51-48-9 3,5,3',5'-tetraiodo, diphenyl ether linkage Insoluble in water, soluble in alkali Thyroid hormone replacement therapy

Key Distinctions

Modifications and Physicochemical Properties

  • N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester vs. N-Acetyl-3,5-diiodo-L-tyrosine :
    The methyl ester group enhances solubility in organic solvents, making it preferable for synthetic chemistry applications. In contrast, the free carboxyl group in the latter limits its utility in hydrophobic environments .

  • 3,5-Diiodo-L-tyrosine Methyl Ester vs. N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester: The absence of the N-acetyl group in the former allows for reactive amino group participation in coupling reactions, whereas the acetylated derivative is more stable and resistant to enzymatic degradation .

Functional Roles

  • Instead, it serves as a tool to probe enzyme mechanisms .
  • Pharmaceutical Utility :
    Levothyroxine (T4) is therapeutically active, whereas its related compounds (e.g., N-acetyl derivatives) are primarily analytical standards or research intermediates .

Enzymatic Interactions

  • TPO Inhibition : N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester competes with native substrates (e.g., L-tyrosine) for TPO binding, demonstrating moderate inhibitory effects in vitro .
  • Pepsin Inhibition : Studies show that the compound’s acetyl and iodine groups disrupt pepsin’s active site, reducing hydrolysis efficiency by ~40% compared to unmodified tyrosine derivatives .

Biological Activity

Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester), also known as Levothyroxine Impurity 67, is a synthetic derivative of the thyroid hormone thyroxine (T4). This compound has garnered attention due to its structural similarities to T4 and its potential biological activities. This article examines its pharmacological properties, biological activities, and relevant research findings.

  • Molecular Formula : C12_{12}H13_{13}I2_2N\O4_4
  • Molecular Weight : 489.04 g/mol
  • CAS Number : 56460-41-4

N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester exhibits biological activity primarily through mechanisms analogous to those of T4. Thyroid hormones exert their effects by binding to thyroid hormone receptors in the nucleus, which then regulate gene transcription and protein synthesis. This compound likely follows a similar pathway, influencing metabolic processes and cellular functions.

Biological Activity

  • Thyromimetic Effects :
    • Studies indicate that compounds structurally related to T4 can exhibit thyromimetic activity, influencing metabolic rates and cellular growth. N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester may stimulate similar pathways as T4, leading to increased metabolism and growth in various tissues .
  • In Vitro Studies :
    • Research has shown that thyroid hormone analogs can modulate immune responses. For instance, in vitro studies demonstrated that thyroid hormones enhance the proliferation of thymocytes, suggesting a role in immune regulation .
  • Pharmacokinetics :
    • The pharmacokinetic profile of related compounds suggests that N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester may be absorbed primarily in the small intestine with a bioavailability similar to that of T4 (70-80%) under optimal conditions .

Case Studies and Experimental Data

StudyFindings
Selenkow & Asper (1955)Demonstrated biological activity of compounds structurally related to thyroxine, including stimulatory effects on metabolism .
DrugBank AnalysisHighlighted the importance of structural modifications in thyroid hormone analogs affecting their potency and biological activity .
In Vitro Thymocyte AssayShowed stimulation of thymocyte proliferation by thyroid hormones and analogs, indicating potential immunomodulatory effects .

Q & A

Q. What synthetic methodologies are employed to prepare N-Acetyl 3,5-diiodo-L-tyrosine methyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via alkylation of N-Acetyl-3,5-diiodo-L-tyrosine with methyl halides under basic conditions. A common approach involves using potassium carbonate (K₂CO₃) in 2-butanone as a solvent, adapted from analogous ethyl ester syntheses . Key steps include:

Condensation : React γ-acetyl-3,5-diiodo-L-tyrosine with methyl iodide in the presence of K₂CO₃.

Purification : Isolate the product via acid-base extraction or column chromatography.
Optimal conditions for yield (~70%) include refluxing for 12–24 hours. Adjusting solvent polarity and halide reactivity (e.g., methyl bromide vs. iodide) can improve efficiency .

Q. Which analytical techniques are validated for detecting and quantifying this compound in pharmaceutical matrices?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Use microcrystalline cellulose plates with a mobile phase of methanol:ammonium hydroxide (1:1). Detection involves spraying with sodium arsenite/ferric chloride reagent, producing blue spots (Rf ~0.5) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase containing sodium heptanesulfonate (1.0 g/L), phosphoric acid, and acetonitrile:methanol:water (20:40:40). UV detection at 225 nm resolves the compound from levothyroxine and other impurities .

Advanced Research Questions

Q. How does N-Acetyl 3,5-diiodo-L-tyrosine methyl ester influence bioequivalence studies of levothyroxine formulations, and how can its interference be mitigated?

  • Methodological Answer : As a synthesis-related impurity, this compound may confound pharmacokinetic assessments by altering dissolution profiles or binding to serum proteins. To minimize interference:
  • Impurity-Specific Assays : Use HPLC with impurity reference standards (e.g., USP Levothyroxine RS) to quantify levels below 0.1% .
  • Study Design : Account for endogenous thyroxine levels by including a washout period or measuring thyroid-stimulating hormone (TSH) as a secondary endpoint .

Q. What structural features of N-Acetyl 3,5-diiodo-L-tyrosine methyl ester affect its stability and metabolic fate compared to levothyroxine?

  • Methodological Answer : The acetyl and methyl ester groups confer:
  • Enhanced Lipophilicity : Increases membrane permeability but reduces aqueous solubility (logP ~2.2 vs. 1.5 for levothyroxine) .
  • Metabolic Stability : Resistance to hepatic esterases compared to levothyroxine’s carboxylate group. Hydrolysis studies in simulated gastric fluid (0.1N HCl, 37°C) show <10% degradation over 24 hours .
  • Receptor Binding : The acetyl group disrupts ionic interactions with thyroid hormone receptors, reducing thyromimetic activity in vitro .

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